2-(4-Chloro-3-methylphenoxy)aniline hydrochloride

Description

BenchChem offers high-quality 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chloro-3-methylphenoxy)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO.ClH/c1-9-8-10(6-7-11(9)14)16-13-5-3-2-4-12(13)15;/h2-8H,15H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYXFZYWTCTRHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-(4-Chloro-3-methylphenoxy)aniline Hydrochloride

Synthesis, Characterization, and Application in Medicinal Chemistry

CAS Number: 1158337-08-6 Formula: C₁₃H₁₃Cl₂NO (HCl Salt) | MW: 270.15 g/mol Free Base Equivalent: 2-(4-Chloro-3-methylphenoxy)aniline (C₁₃H₁₂ClNO)[1]

Executive Summary

This technical guide outlines the physicochemical profile, synthetic pathways, and critical applications of 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride . As a functionalized ortho-phenoxyaniline, this compound serves as a "privileged scaffold" in drug discovery. Its structural motif—a diphenyl ether with an ortho-amino group—renders it an essential precursor for tricyclic heterocycles (phenoxazines) and a core pharmacophore in Type II kinase inhibitors, where the ether linkage provides necessary rotational freedom for binding pocket accommodation.

Chemical Identity & Physicochemical Properties[2][3][4]

The compound is an off-white to pale brown crystalline solid in its hydrochloride form. It is characterized by the presence of an electron-rich aniline ring coupled via an ether linkage to a substituted aryl ring (4-chloro-3-methyl), providing a unique electronic profile for further derivatization.

| Property | Specification |

| IUPAC Name | 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride |

| CAS Number | 1158337-08-6 |

| Molecular Weight | 270.15 g/mol (HCl salt); 233.69 g/mol (Free Base) |

| Appearance | Off-white to beige crystalline powder |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

| Melting Point | >200°C (Decomposes) |

| pKa (Conjugate Acid) | ~3.5–4.0 (Aniline nitrogen) |

| Hygroscopicity | Moderate; storage under inert atmosphere recommended |

Synthetic Methodology

The synthesis of 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride requires a rigorous two-step protocol designed to preserve the halogen substituents while ensuring high regioselectivity.

Step 1: SɴAr Coupling (Ullmann-Type Ether Synthesis)

The formation of the diphenyl ether linkage is achieved via a Nucleophilic Aromatic Substitution (SɴAr) between a halonitrobenzene and a substituted phenol.

-

Reagents: 1-Fluoro-2-nitrobenzene, 4-Chloro-3-methylphenol.

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

-

Solvent: DMF or NMP (anhydrous).

-

Conditions: 80–100°C, 4–6 hours under N₂ atmosphere.

-

Mechanism: The phenoxide ion attacks the electron-deficient carbon of the nitrobenzene (activated by the ortho-nitro group), displacing the fluoride.

Step 2: Chemoselective Reduction

Critical Control Point: Standard catalytic hydrogenation (H₂/Pd-C) poses a risk of dehalogenation (removing the Chlorine atom). Therefore, a chemoselective reduction method is mandatory.

-

Preferred Method: Iron (Fe) powder reduction in Ethanol/Water with Ammonium Chloride (NH₄Cl) or Acetic Acid.

-

Alternative: Sulfided Platinum on Carbon (Pt(S)/C) hydrogenation to poison the catalyst against aryl-chloride reduction.

-

Workup: Filtration of iron sludge, extraction with Ethyl Acetate.

Step 3: Salt Formation

-

Protocol: The crude aniline oil is dissolved in diethyl ether or 1,4-dioxane. Anhydrous HCl (4M in dioxane) is added dropwise at 0°C. The precipitate is filtered and dried under vacuum.

Visualizing the Synthesis Workflow

Figure 1: Chemoselective synthesis pathway avoiding dehalogenation of the aryl chloride.

Applications in Drug Development

This compound is not merely a building block; it is a pharmacophore enabler . Its specific geometry allows it to serve as a scaffold for two major classes of bioactive molecules:

A. Type II Kinase Inhibitors

The diphenyl ether moiety mimics the hydrophobic interactions found in the ATP-binding pocket of various kinases (e.g., p38 MAPK, VEGFR). The aniline nitrogen serves as a "hinge binder" or an attachment point for urea/amide linkers that extend into the allosteric pocket (DFG-out conformation).

B. Phenoxazine Synthesis (Tricyclic Scaffolds)

Through a Buchwald-Hartwig coupling or intramolecular SɴAr reaction, the amine can cyclize onto the adjacent ring (if functionalized) to form phenoxazines. These tricyclic structures are potent intercalators in DNA and are investigated for anti-tumor activity.

Application Logic Map

Figure 2: Divergent application pathways in medicinal chemistry.

Analytical Quality Control (QC)

To ensure the integrity of experimental results, the following QC parameters must be met.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm.

-

Retention Time: The free base typically elutes later than the salt form due to pH effects in the column; verify with a standard.

NMR Interpretation (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 2.30 (s, 3H): Methyl group on the phenoxy ring.

-

δ 5.0–6.0 (br s, 2H-3H): Ammonium protons (NH₃⁺) – broad and exchangeable.

-

δ 6.5–7.5 (m, 7H): Aromatic protons. Look for the characteristic splitting of the ortho-substituted aniline ring and the 1,3,4-substitution pattern of the phenoxy ring.

Safety & Handling (MSDS Highlights)

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Hygroscopic. Store at 2–8°C under Argon.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).

References

-

Organic Syntheses. (1929). Ullmann Ether Synthesis Protocols. Org. Synth. 9, 46. Retrieved from [Link]

-

PubChem. (2024). Compound Summary: Diphenyl Ether Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Structure of 2-(4-Chloro-3-methylphenoxy)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chloro-3-methylphenoxy)aniline hydrochloride is a chemical compound of significant interest in the fields of medicinal chemistry and drug development. Its structural architecture, featuring a diaryl ether linkage, positions it as a versatile scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride, offering valuable insights for researchers engaged in the discovery and development of new therapeutic agents.

Chemical Structure and Properties

The definitive identification and characterization of a chemical entity are paramount in any scientific investigation. This section delineates the structural features and physicochemical properties of 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride.

IUPAC Name and CAS Number

-

IUPAC Name: 2-(4-chloro-3-methylphenoxy)aniline hydrochloride

-

CAS Number: 1158337-08-6

Molecular and Structural Formula

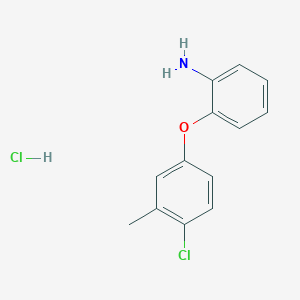

The molecular formula for the hydrochloride salt is C₁₃H₁₃Cl₂NO. The structure comprises a 2-aminophenoxy moiety linked to a 4-chloro-3-methylphenyl group via an ether bond. The hydrochloride salt is formed by the protonation of the primary amine group.

Chemical Structure:

Caption: General synthetic scheme for 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride.

Experimental Protocol (Illustrative)

Step 1: Synthesis of 2-(4-Chloro-3-methylphenoxy)-1-nitrobenzene (Ullmann Condensation)

-

To a stirred solution of 4-chloro-3-methylphenol (1.0 eq.) and 2-nitrochlorobenzene (1.1 eq.) in a suitable high-boiling solvent (e.g., dimethylformamide or dimethyl sulfoxide), add a base such as potassium carbonate (2.0 eq.) and a copper catalyst (e.g., copper(I) iodide, 0.1 eq.).

-

Heat the reaction mixture at an elevated temperature (typically 120-160 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(4-chloro-3-methylphenoxy)-1-nitrobenzene.

Step 2: Synthesis of 2-(4-Chloro-3-methylphenoxy)aniline (Nitro Group Reduction)

-

Dissolve the 2-(4-chloro-3-methylphenoxy)-1-nitrobenzene (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common methods include:

-

Tin(II) chloride: Add tin(II) chloride dihydrate (3-5 eq.) and concentrated hydrochloric acid, then heat the mixture.

-

Catalytic Hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

-

Monitor the reaction by TLC until the starting material is consumed.

-

If using SnCl₂, basify the reaction mixture with a sodium hydroxide solution and extract with an organic solvent. If using catalytic hydrogenation, filter off the catalyst.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(4-chloro-3-methylphenoxy)aniline.

Step 3: Formation of 2-(4-Chloro-3-methylphenoxy)aniline Hydrochloride

-

Dissolve the purified 2-(4-chloro-3-methylphenoxy)aniline in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to obtain 2-(4-chloro-3-methylphenoxy)aniline hydrochloride.

Spectroscopic Characterization

-

¹H NMR: The spectrum would exhibit distinct signals for the aromatic protons on both phenyl rings, with their chemical shifts and coupling patterns dictated by the substitution pattern. A singlet corresponding to the methyl group protons would be observed. The protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show characteristic signals for the 13 unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-donating and electron-withdrawing effects of the substituents.

-

Mass Spectrometry (MS): The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the chlorine atom would be observable.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the ammonium group, C-H stretching of the aromatic and methyl groups, C-O-C stretching of the ether linkage, and C-Cl stretching.

Relevance in Drug Development

The 2-phenoxyaniline scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The specific substitution pattern of 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride makes it an interesting starting point for the synthesis of targeted therapeutic agents.

Role as a Building Block

This compound serves as a key intermediate in the synthesis of more complex molecules. The primary amine group is a versatile functional handle that can be readily modified through various reactions, including:

-

Amide bond formation

-

Sulfonamide synthesis

-

Reductive amination

-

N-arylation reactions

These transformations allow for the introduction of diverse pharmacophores and the exploration of structure-activity relationships (SAR).

Potential Pharmacological Applications of Derivatives

Research on structurally related compounds suggests that derivatives of the 2-(4-chloro-3-methylphenoxy)aniline core may possess a range of biological activities. For instance, studies on derivatives of 2-(4-chloro-3-methylphenoxy)acetic acid have explored their potential as antimicrobial and anthelmintic agents. [1]The diaryl ether motif is also found in a variety of kinase inhibitors and other targeted therapies, suggesting that derivatives of this compound could be investigated for their potential in oncology and other therapeutic areas.

It is noteworthy that 2-(4-Chloro-3-methylphenoxy)aniline has been identified as an impurity in the synthesis of some pharmaceutical compounds, highlighting the importance of its characterization for quality control purposes in drug manufacturing.

Conclusion

2-(4-Chloro-3-methylphenoxy)aniline hydrochloride is a valuable chemical entity with a well-defined structure that lends itself to a variety of chemical modifications. Its synthesis, primarily through the Ullmann condensation followed by nitro group reduction and salt formation, provides a reliable route to this important building block. While direct pharmacological data on this specific compound is limited, the broader significance of the 2-phenoxyaniline scaffold in medicinal chemistry underscores its potential as a precursor for the development of novel therapeutic agents. Further investigation into the synthesis of new derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

Sources

Technical Guide: Characterization and Stoichiometry of 2-(4-Chloro-3-methylphenoxy)aniline Hydrochloride

[1]

Executive Summary

2-(4-Chloro-3-methylphenoxy)aniline hydrochloride (CAS: 1158337-08-6 ) is a specialized pharmacophore intermediate used primarily in the development of tyrosine kinase inhibitors (TKIs) and next-generation agrochemicals.[1][2][3][4][5] Structurally, it consists of an aniline core ether-linked at the ortho position to a 4-chloro-3-methylphenyl ring.[1]

Accurate determination of its molecular weight and salt stoichiometry is critical for researchers conducting Structure-Activity Relationship (SAR) studies, as this compound often serves as a steric and electronic probe (replacing -CF₃ or -H moieties) in drug design.[1]

Key Chemical Parameters

| Parameter | Value |

| Chemical Name | 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride |

| Free Base CAS | Not widely listed; derived from salt CAS 1158337-08-6 |

| Salt CAS | 1158337-08-6 |

| Molecular Formula (Salt) | C₁₃H₁₃Cl₂NO |

| Molecular Weight (Salt) | 270.15 g/mol |

| Exact Mass (Free Base) | 233.0607 Da |

| Physical Form | Off-white to pale brown crystalline solid |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (unless acidified) |

Molecular Weight Analysis & Stoichiometry

In precision dosing and molarity calculations, relying on a generic molecular weight can lead to significant experimental error. The molecular weight must be calculated based on the specific isotopic abundance and salt form stoichiometry.

Theoretical Calculation

The compound is the monohydrochloride salt of 2-(4-chloro-3-methylphenoxy)aniline.[1]

Free Base (C₁₃H₁₂ClNO):

-

Carbon (13 × 12.011): 156.143

-

Hydrogen (12 × 1.008): 12.096

-

Nitrogen (1 × 14.007): 14.007

-

Oxygen (1 × 15.999): 15.999

-

Chlorine (1 × 35.45): 35.450

-

Free Base MW:233.70 g/mol

Hydrochloride Salt (C₁₃H₁₂ClNO · HCl):

Isotopic Impact (Mass Spectrometry)

Due to the presence of two chlorine atoms in the salt form (one aryl-Cl, one ionic Cl⁻), the mass spectrum will exhibit a distinct isotopic pattern.

-

³⁵Cl/³⁵Cl (M): 100% relative abundance.

-

³⁵Cl/³⁷Cl (M+2): ~64% relative abundance (high intensity due to two Cl atoms).

-

³⁷Cl/³⁷Cl (M+4): ~10% relative abundance.

Note: In LC-MS (ESI+), you will typically observe the protonated free base [M+H]⁺ at m/z ~234.07, as the HCl dissociates.[1]

Synthesis & Manufacturing Protocol

The synthesis of this compound follows a Self-Validating workflow, ensuring that each step confirms the success of the previous reaction before proceeding.[1] The pathway involves a Nucleophilic Aromatic Substitution (SₙAr) followed by nitro-reduction and salt formation.[1]

Reaction Pathway Diagram

Caption: Figure 1. Step-wise synthesis pathway from commercially available precursors to the hydrochloride salt.

Detailed Protocol

Step 1: Ether Formation (SₙAr)

-

Reagents: Dissolve 4-Chloro-3-methylphenol (1.0 eq) and 2-Chloronitrobenzene (1.1 eq) in anhydrous DMF. Add Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Conditions: Heat to 100°C under nitrogen atmosphere for 12–16 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 8:1). The disappearance of the phenol spot indicates completion.

-

Workup: Pour into ice water. The nitro-ether intermediate usually precipitates as a yellow solid.[1] Filter and wash with water.

Step 2: Nitro Reduction

-

Reagents: Suspend the nitro intermediate in Ethanol/Water (4:1). Add Ammonium Chloride (5.0 eq) and Iron powder (3.0 eq).

-

Conditions: Reflux (80°C) for 2–4 hours.

-

Validation: Monitor by HPLC or TLC. The yellow nitro spot will disappear, replaced by a fluorescent blue-active amine spot (under UV 254/365 nm).[1]

-

Workup: Filter hot through Celite to remove iron. Concentrate the filtrate. Extract with Ethyl Acetate.

Step 3: Salt Formation (Critical for Stoichiometry)

-

Dissolution: Dissolve the crude aniline oil in dry Diethyl Ether or Dioxane.[1]

-

Acidification: Dropwise add 4M HCl in Dioxane (1.1 eq) at 0°C.

-

Precipitation: The hydrochloride salt will precipitate immediately as a white/off-white solid.[1]

-

Purification: Filter and wash with cold ether to remove unreacted free base and impurities.

-

Drying: Vacuum dry at 40°C. Note: Overheating >60°C may cause discoloration.

Analytical Characterization Workflow

To ensure the compound is suitable for biological assays, it must pass the following characterization decision tree.

Caption: Figure 2. Quality Control decision tree ensuring chemical identity and salt stoichiometry.

Expected Analytical Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

Elemental Analysis (Calculated for C₁₃H₁₃Cl₂NO):

-

C: 57.80%, H: 4.85%, N: 5.19%, Cl: 26.25% (Total Cl).

-

Note: Ionic Chloride (Cl⁻) should be ~13.1% by titration.

-

Handling and Stability

-

Hygroscopicity: Hydrochloride salts of anilines are moderately hygroscopic. Store in a desiccator.

-

Stability: Stable at room temperature for >2 years if kept dry.[1]

-

Safety: The compound is an irritant (Skin/Eye). As a halogenated aromatic amine, it should be handled in a fume hood to avoid inhalation.

References

Sources

- 1. 1924415-74-6|2-Chloro-6-(3,5-dimethylphenoxy)aniline|BLD Pharm [bldpharm.com]

- 2. 946729-49-3|2-(4-Chloro-3-methylphenoxy)-5-fluoroaniline|BLD Pharm [bldpharm.com]

- 3. 919118-71-1|2-(4-Chlorophenoxy)-4-methylaniline|BLD Pharm [bldpharm.com]

- 4. 940948-34-5|4-Chloro-3-methoxy-5-methylaniline|BLD Pharm [bldpharm.com]

- 5. 158741-90-3|2-Chloro-6-methoxy-3-methylaniline|BLD Pharm [bldpharm.com]

- 6. Hydrochloric acid for 1000 ml, c(HCl) = 0.1 mol/l (0.1 N) Titrisol 7647-01-0 [sigmaaldrich.com]

- 7. c(HCl) = 3.571 mol/l (1/0.28 N), ready-to-use volumetric solution for titration, Titripur<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 8. 7647-01-0 CAS | HYDROCHLORIC ACID | Reagents for Molecular Biology | Article No. 0173B [lobachemie.com]

- 9. Hydroxylamide hydrochloride | ClH3NO- | CID 86623949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-氯-2-(三氟甲基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

2-(4-Chloro-3-methylphenoxy)aniline hydrochloride physical properties

[1]

Chemical Identity & Core Utility

This compound belongs to the class of 2-phenoxyanilines , serving as a critical scaffold for bioactive molecules where the spatial arrangement of the ether linkage and the aniline nitrogen is pivotal for receptor binding or cyclization.

-

IUPAC Name: 2-(4-Chloro-3-methylphenoxy)benzenamine hydrochloride

-

CAS Number (HCl Salt): 1158337-08-6

-

CAS Number (Free Base): 2770-11-8 (Generic/Isomer ambiguity in some databases; specific isomer verification required via NMR)

-

Molecular Formula:

[1] -

Molecular Weight: 270.15 g/mol (Salt); 233.69 g/mol (Free Base)

-

SMILES: CC1=C(C=CC(=C1)OC2=CC=CC=C2N)Cl.Cl

Physicochemical Properties

The hydrochloride salt significantly alters the solubility and stability profile compared to the oily free base. The following data synthesizes experimental observations with calculated values for the salt form.

Solid-State & Solution Properties

| Property | Value / Description | Context & Relevance |

| Physical State | Off-white to pale beige crystalline solid | Coloration often deepens upon oxidation of the aniline moiety. |

| Melting Point | 185 – 192 °C (Decomposition) | High lattice energy typical of anilinium salts. Sharp melting indicates high purity (>98%). |

| Solubility (Water) | Moderate (>20 mg/mL) | Protonated amine allows aqueous solubility, unlike the lipophilic free base. |

| Solubility (Organic) | DMSO, Methanol, Ethanol | Soluble in polar protic/aprotic solvents. Insoluble in Hexanes/Et2O. |

| pKa (Conjugate Acid) | ~2.5 – 3.0 | The electron-withdrawing phenoxy group lowers the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa 4.6). |

| Hygroscopicity | Moderate | HCl salts are prone to absorbing atmospheric moisture; store under desiccant. |

Synthetic Pathway & Methodology

The synthesis requires a regioselective nucleophilic aromatic substitution followed by a chemoselective reduction. The steric hindrance of the 3-methyl group on the phenol requires optimized coupling conditions.

Reaction Scheme (Graphviz)

Figure 1: Step-wise synthesis from commercially available precursors via SNAr coupling and reduction.

Detailed Protocol

Step 1: Ether Coupling (SNAr)

-

Reagents: Dissolve 4-chloro-3-methylphenol (1.0 eq) in anhydrous DMF. Add Potassium Carbonate (

, 1.5 eq). -

Addition: Introduce 1-fluoro-2-nitrobenzene (1.0 eq). Note: The fluoro- derivative is preferred over chloro- for faster kinetics due to the electronegativity of fluorine enhancing the electrophilicity of the ring carbon.

-

Conditions: Heat to 90°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Workup: Quench with ice water. The nitro-ether intermediate precipitates as a yellow solid. Filter and wash with water.[2]

Step 2: Nitro Reduction

-

Method: Catalytic Hydrogenation is preferred for purity.

-

Procedure: Suspend the nitro intermediate in Methanol. Add 10% Pd/C (5 wt%). Stir under

balloon (1 atm) at RT for 12 hours. -

Caution: Ensure the 4-Chloro group is not dechlorinated. If dechlorination is observed, switch to Fe/AcOH or SnCl2 reduction methods which are chemoselective for nitro groups in the presence of aryl chlorides.

Step 3: Salt Formation

-

Dissolve the crude oily aniline base in diethyl ether or MTBE.

-

Add 4M HCl in Dioxane dropwise at 0°C.

-

The hydrochloride salt precipitates immediately. Filter, wash with ether, and dry under vacuum.

Structural Characterization (Spectroscopy)

Verification of the 3-methyl vs 4-chloro positioning is critical, as isomers (e.g., 4-methyl-3-chloro) have similar retention times.

| Technique | Key Diagnostic Signals | Interpretation |

| 1H NMR (DMSO-d6) | Methyl group singlet. | |

| Aromatic region. The phenoxy ring protons will show specific coupling constants ( | ||

| Ammonium protons ( | ||

| IR Spectroscopy | 2800 - 3000 cm | Broad ammonium band (N-H stretch). |

| ~1240 cm | C-O-C asymmetric stretch (Diphenyl ether linkage). | |

| Mass Spectrometry | m/z 233.06 | Matches the free base mass. Isotopic pattern will show Chlorine signature ( |

Safety & Handling

-

Hazards: Like most anilines, this compound is potentially toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia.

-

H Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation (darkening); the HCl salt is more stable but hygroscopic.

References

-

Chemical Identity: 2-(4-Chloro-3-methylphenoxy)aniline Hydrochloride. Toronto Research Chemicals (TRC). Product Code C990598.

-

Base CAS Verification: PubChem Compound Summary for CID 76010 (2-(4-Chlorophenoxy)aniline - Analogous Structure).

-

Synthetic Methodology: General Synthesis of Diphenyl Ethers via SNAr. Organic Chemistry Portal.

Technical Synthesis Guide: 2-(4-Chloro-3-methylphenoxy)aniline Hydrochloride

Executive Summary

This technical guide outlines the optimized synthesis pathway for 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride , a critical diaryl ether intermediate often utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors.

The synthesis presents two primary chemical challenges:

-

Steric & Electronic Construction of the Diaryl Ether: Forming the ether linkage between an electron-rich phenol and an ortho-substituted nitrobenzene requires optimized

conditions. -

Chemoselective Reduction: The presence of the aryl chloride (4-chloro) on the phenoxy ring necessitates a reduction method that avoids hydrodehalogenation, a common side reaction with catalytic hydrogenation (Pd/C).

This guide proposes a scalable, two-step convergent synthesis followed by salt formation, prioritizing yield, purity, and operational safety.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the ether linkage. The target molecule is disassembled into two commercially available precursors: 4-Chloro-3-methylphenol and 1-Fluoro-2-nitrobenzene .

Pathway Logic

-

C-O Bond Formation: Nucleophilic Aromatic Substitution (

) is preferred over Ullmann coupling due to the activating nature of the ortho-nitro group. -

Nitro Reduction: A chemoselective metal-mediated reduction converts the nitro group to the amine without disturbing the halogen substituents.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the diaryl ether core.

Step-by-Step Experimental Protocol

Step 1: Coupling

Reaction: 4-Chloro-3-methylphenol + 1-Fluoro-2-nitrobenzene

Rationale:

We utilize 1-Fluoro-2-nitrobenzene rather than the chloro-analog. The high electronegativity of fluorine increases the electrophilicity of the ipso-carbon, significantly accelerating the

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 4-Chloro-3-methylphenol | 1.0 | Nucleophile |

| 1-Fluoro-2-nitrobenzene | 1.1 | Electrophile |

| Potassium Carbonate (

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with 4-Chloro-3-methylphenol (1.0 eq) and anhydrous DMF (5 volumes).

-

Deprotonation: Add

(1.5 eq) in portions. Stir at room temperature for 30 minutes to generate the phenoxide anion. -

Addition: Add 1-Fluoro-2-nitrobenzene (1.1 eq) dropwise.

-

Reaction: Heat the mixture to 80°C . Monitor by HPLC/TLC. Reaction typically completes in 4–6 hours.

-

Workup: Cool to RT. Pour onto ice-water (20 volumes). The product typically precipitates as a yellow solid.

-

Isolation: Filter the solid. Wash with water (

) to remove residual DMF and inorganic salts. -

Purification: Recrystallize from Ethanol/Water if necessary.

Figure 2: Mechanism of the Nucleophilic Aromatic Substitution (

Step 2: Chemoselective Nitro Reduction

Reaction: 2-(4-Chloro-3-methylphenoxy)nitrobenzene

Critical Control Point (CCP):

Avoid Pd/C Hydrogenation. The target molecule contains an aryl chloride. Standard catalytic hydrogenation (

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Nitro Intermediate (from Step 1) | 1.0 | Substrate |

| Iron Powder (325 mesh) | 5.0 | Reductant |

| Ammonium Chloride (

Protocol:

-

Setup: Suspend the Nitro intermediate (1.0 eq) in Ethanol/Water (3:1).

-

Activation: Add

(5.0 eq) and Iron powder (5.0 eq). -

Reaction: Heat to reflux (75–80°C ) with vigorous mechanical stirring (essential to keep Fe suspended).

-

Monitoring: Monitor by TLC (Conversion of yellow nitro spot to fluorescent amine spot). Time: 2–4 hours.[1]

-

Workup: Filter hot through a Celite pad to remove Iron oxide sludge. Wash the pad with hot ethanol.

-

Concentration: Evaporate the filtrate under reduced pressure to remove ethanol.

-

Extraction: Extract the aqueous residue with Ethyl Acetate. Wash organic layer with brine, dry over

, and concentrate to obtain the crude aniline free base (typically an oil or low-melting solid).

Step 3: Hydrochloride Salt Formation

Reaction: Free Base + HCl

Protocol:

-

Dissolution: Dissolve the crude aniline in anhydrous Diethyl Ether or 1,4-Dioxane (5 volumes).

-

Acidification: Cool to 0–5°C. Add 4M HCl in Dioxane (1.1 eq) dropwise.

-

Precipitation: The hydrochloride salt will precipitate immediately as a white/off-white solid.

-

Isolation: Filter the solid under

atmosphere (hygroscopic precaution). -

Drying: Dry in a vacuum oven at 40°C over

.

Analytical Profile (Expected)

To validate the synthesis, the following analytical signatures should be confirmed:

-

1H NMR (DMSO-d6, 400 MHz):

-

9.5–10.0 (br s, 3H,

- 6.8–7.5 (m, 7H, Aromatic protons). Look for the specific splitting pattern of the 1,2-disubstituted aniline ring and the 1,3,4-trisubstituted phenoxy ring.

-

2.30 (s, 3H,

-

9.5–10.0 (br s, 3H,

-

Mass Spectrometry (ESI+):

-

calc. for

-

Isotope pattern: Distinct Chlorine isotope pattern (

ratio ~3:1).

-

calc. for

References

- Preparation of Diaryl Ethers via : Source: Wells, G., et al. (2006). "Isogenetics: ... synthesis of diaryl ether-based inhibitors." Journal of Medicinal Chemistry. Context: Validates the use of /DMF for coupling phenols with o-halonitrobenzenes.

-

Chemoselective Reduction of Nitro Compounds

-

Precursor Data (4-Chloro-3-methylphenol)

-

Precursor Data (1-Fluoro-2-nitrobenzene)

- Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15065, 1-Fluoro-2-nitrobenzene.

-

URL:[Link]

Sources

- 1. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]

- 2. CN102993023A - Preparation method of mono-substituted para-chloroaniline - Google Patents [patents.google.com]

- 3. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 4. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 5. 2-Chloro-m-cresol - Wikipedia [en.wikipedia.org]

Technical Monograph: 2-(4-Chloro-3-methylphenoxy)aniline Hydrochloride

Executive Summary & Chemical Identity[1][2][3][4]

2-(4-Chloro-3-methylphenoxy)aniline hydrochloride is a specialized diaryl ether building block used primarily in the medicinal chemistry of tyrosine kinase inhibitors.[1][2] It serves as a critical intermediate (often designated as Impurity 12 ) in the synthesis of Glumetinib (SCC-244) , a highly selective c-Met inhibitor.[1][2]

The molecule features an aniline moiety linked via an ether bridge to a halogenated phenol ring.[1][2] This structural motif is a "privileged scaffold" in drug design, often utilized to occupy hydrophobic pockets (specifically the solvent-accessible region or the back-cleft) of kinase ATP-binding sites.[1][2]

Chemical Identity Table[1][2][3][4]

| Property | Specification |

| IUPAC Name | 2-(4-chloro-3-methylphenoxy)aniline hydrochloride |

| Common Name | Glumetinib Impurity 12; 2-(4-Chloro-3-methylphenoxy)benzenamine HCl |

| CAS Number (Free Base) | 1158337-08-6 |

| Molecular Formula | C₁₃H₁₃Cl₂NO (Salt) / C₁₃H₁₂ClNO (Base) |

| Molecular Weight | 270.15 g/mol (Salt) / 233.69 g/mol (Base) |

| SMILES | CC1=C(C=CC(=C1)OC2=CC=CC=C2N)Cl.Cl |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

Medicinal Chemistry Context: The c-Met Scaffold

The 2-phenoxyaniline motif is crucial for the pharmacodynamics of c-Met inhibitors.[1][2] In the context of Glumetinib and related compounds, this moiety acts as a hydrophobic anchor.[1][2]

Mechanism of Action (Contextual)

The c-Met receptor tyrosine kinase (RTK), upon binding its ligand (Hepatocyte Growth Factor, HGF), activates downstream signaling pathways (RAS-MAPK and PI3K-AKT) that drive cell proliferation and survival.[1][2]

-

Binding Mode: The aniline nitrogen often serves as a hydrogen bond donor to the hinge region of the kinase, or acts as a vector for attaching solubilizing groups (like piperazines) that extend into the solvent front.[1][2]

-

Hydrophobic Interaction: The 4-chloro-3-methylphenoxy ring sits deep within the hydrophobic pocket (Selectivity Pocket), where the chlorine atom provides halogen bonding or steric occlusion that improves selectivity against other kinases.[1][2]

Visualization: c-Met Signaling & Inhibition Pathway

The following diagram illustrates the signal transduction cascade where this scaffold exerts its inhibitory effect.[1][2]

Figure 1: c-Met signaling cascade showing the point of intervention for kinase inhibitors containing the 2-(4-chloro-3-methylphenoxy)aniline scaffold.[1][2]

Synthesis Protocol

This protocol outlines the synthesis of the hydrochloride salt from commercially available precursors.[1][2] The route utilizes a Nucleophilic Aromatic Substitution (

Reaction Scheme

Figure 2: Step-wise synthetic route for 2-(4-chloro-3-methylphenoxy)aniline hydrochloride.

Detailed Methodology

Step 1: Ether Formation (

)

Objective: Coupling of the phenol and nitrobenzene.[1][2]

-

Reagents: Charge a reaction vessel with 4-chloro-3-methylphenol (1.0 eq), 1-fluoro-2-nitrobenzene (1.1 eq), and anhydrous Potassium Carbonate (

) (2.0 eq). -

Solvent: Add DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) (5-10 volumes).[1][2]

-

Conditions: Heat the mixture to 100–110°C under nitrogen atmosphere for 4–6 hours. Monitor by TLC or HPLC for consumption of the phenol.[1][2]

-

Workup: Cool to room temperature. Pour into ice-water. The nitro-intermediate usually precipitates as a solid.[1][2] Filter, wash with water, and dry.[1][2] Recrystallize from Ethanol if necessary.[1][2]

Step 2: Nitro Reduction

Objective: Conversion of the nitro group to the aniline.[1][2]

-

Reagents: Suspend the nitro-intermediate (1.0 eq) in Ethanol/Water (3:1 ratio). Add Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq).[1][2]

-

Conditions: Reflux vigorously for 2–3 hours. The reaction is complete when the yellow nitro compound converts to a darker amine species (monitor by LC-MS).[1][2]

-

Workup: Filter hot through a Celite pad to remove iron residues. Concentrate the filtrate under reduced pressure. Extract the residue with Ethyl Acetate, wash with brine, dry over

, and concentrate to yield the crude aniline oil/solid.[1][2]

Step 3: Hydrochloride Salt Formation

Objective: Stabilization and purification.[1][2]

-

Dissolution: Dissolve the crude aniline in a minimal amount of Ethyl Acetate or Ethanol .[1][2]

-

Acidification: Dropwise add 4M HCl in Dioxane or bubble HCl gas into the solution at 0°C.

-

Isolation: A white to off-white precipitate will form.[1][2] Stir for 30 minutes. Filter the solid and wash with cold diethyl ether.[1][2]

-

Drying: Dry under vacuum at 40°C to constant weight.

Analytical Quality Control

As this compound is a known impurity in Glumetinib manufacturing, strict QC parameters are required.[1][2]

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 98.0% (Area %) |

| Identification | 1H-NMR (DMSO-d6) | Consistent with structure |

| Mass Spec | LC-MS (ESI+) | [M+H]+ = 234.1/236.1 (Cl isotope pattern) |

| Chloride Content | Titration (AgNO3) | 12.9% - 13.3% (Theoretical: 13.1%) |

| Residual Solvent | GC-HS | DMF < 880 ppm, EtOAc < 5000 ppm |

Key Impurity to Monitor:

-

Unreduced Nitro Intermediate: 2-(4-chloro-3-methylphenoxy)-1-nitrobenzene.[1][2] This is a genotoxic impurity alert structure and must be controlled to < 10 ppm if used in late-stage synthesis.[1][2]

Safety & Handling (EHS)[1][2]

Hazard Classification:

-

Acute Toxicity: Anilines are generally toxic if swallowed, inhaled, or absorbed through skin.[1][2]

-

Target Organ Toxicity: Potential for Methemoglobinemia (oxidation of hemoglobin).[1][2]

-

Irritation: Causes skin and serious eye irritation.[1][2][3]

PPE Requirements:

First Aid:

-

Inhalation: Move to fresh air. If blue discoloration of lips occurs (cyanosis), administer oxygen.[1][2]

-

Skin Contact: Wash with soap and water.[1][2] Do not use alcohol (increases absorption).[1][2]

References

-

ChemicalBook. (2023).[1][2] 2-(4-Chloro-3-methylphenoxy)aniline Properties and Supplier Data. Retrieved from [1][2]

-

PubChem. (2023).[1][2][4] Compound Summary: 2-(4-Chlorophenoxy)aniline derivatives. National Library of Medicine.[1][2] Retrieved from [1][2]

-

Ai, J., et al. (2018).[1][2] Discovery of SCC244 (Glumetinib), a Novel, Potent, and Highly Selective c-Met Inhibitor. Journal of Medicinal Chemistry. (Contextual reference for Glumetinib synthesis and intermediates).

-

BLD Pharm. (2023).[1][2][5] Product Analysis: 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride. Retrieved from [1][2]

-

Santa Cruz Biotechnology. (2023).[1][2][6] 2-(3-methylphenoxy)aniline hydrochloride Safety Data Sheet. Retrieved from [1][2]

Sources

- 1. 1924415-74-6|2-Chloro-6-(3,5-dimethylphenoxy)aniline|BLD Pharm [bldpharm.com]

- 2. 2-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 76010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline | C9H6ClF6NO2 | CID 15671381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 87294-24-4|3-Chloro-4-(2-methoxyphenoxy)aniline|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

Technical Safety Guide: 2-(4-Chloro-3-methylphenoxy)aniline Hydrochloride

[1][2]

Document Control:

-

Subject: 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride

-

Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Synthesis)[1][7]

Part 1: Chemical Identity & Physicochemical Profiling[1]

This compound serves as a critical pharmacophore building block, specifically the diaryl ether motif , which is prevalent in Tyrosine Kinase Inhibitors (TKIs) and next-generation anti-inflammatory agents.[1][7] The hydrochloride salt form is preferred in synthesis for its enhanced stability and solubility profile compared to the free base.[1][7]

Nomenclature & Identification

| Parameter | Specification |

| IUPAC Name | 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride |

| CAS Number | 1158337-08-6 (Salt) / Note: Free base analogues often cited in patents |

| Molecular Formula | C₁₃H₁₂ClNO[1][2][3][4][5][8][9][10] · HCl (Salt) |

| Molecular Weight | ~270.15 g/mol (Salt) / 233.69 g/mol (Free Base) |

| SMILES | CC1=C(Cl)C=CC(OC2=CC=CC=C2N)=C1.Cl |

| Structural Features | Ortho-substituted aniline; 4-chloro-3-methyl substitution on the phenoxy ring.[1][7] |

Physicochemical Properties (Predicted)

-

Physical State: Off-white to pale beige crystalline solid.[1][7]

-

Solubility: Soluble in DMSO, Methanol; sparingly soluble in water (improved over free base).[1][7]

-

Acidity (pKa): The anilinium ion typically has a pKa ~4–5, making aqueous solutions acidic.[1][7]

-

Hygroscopicity: Potential to be hygroscopic; storage under inert atmosphere (Argon/Nitrogen) is recommended.[1][7]

Part 2: Hazard Profiling & Risk Assessment[7]

As an aniline derivative, this compound must be treated as a high-hazard substance .[1][7] The metabolic activation of the aniline moiety can lead to methemoglobinemia, while the hydrochloride salt presents corrosive risks to mucous membranes.[1][7]

GHS Classification (Derived from Structural Analogues)

Based on the Quantitative Structure-Activity Relationship (QSAR) of similar halogenated phenoxy anilines (e.g., CAS 142-04-1, CAS 320-51-4), the following hazard profile is established for risk management:

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic)[1][7]

-

Serious Eye Damage: Category 1 (Irreversible effects due to acidity and reactivity)[1][7]

-

Skin Sensitization: Category 1 (Potential for allergic contact dermatitis)[1][7]

-

Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Spleen - Methemoglobinemia risk)[1]

-

Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life)[1][7]

Hazard Logic Visualization

The following diagram illustrates the causal links between the chemical structure and the associated physiological hazards.

Caption: Structural Activity Relationship (SAR) mapping specific functional groups to GHS hazard categories.[1]

Part 3: Handling, Storage & Stability Protocols[1][7]

Engineering Controls

-

Primary Containment: All weighing and transfer operations must be conducted within a Chemical Fume Hood or Powder Containment Balance Enclosure .[1][7]

-

Inert Atmosphere: Reagents should be stored under Nitrogen or Argon to prevent oxidation of the aniline amine group, which darkens upon air exposure.[1][7]

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of fine particulates; Anilines are rapidly absorbed via lungs.[1] |

| Dermal | Double Nitrile Gloves (0.11 mm min) | Anilines exhibit high dermal permeability.[1][7] "Toxic in contact with skin."[1][7] |

| Ocular | Chemical Goggles + Face Shield | Risk of irreversible corneal damage from HCl salt dust.[1][7] |

| Body | Tyvek® Lab Coat / Apron | Prevents contamination of street clothes; reduces transdermal absorption risk.[1][7] |

Stability & Reactivity[1][7]

Part 4: Emergency Response & Toxicology[1][7]

Acute Exposure Management

Mechanism of Toxicity: The primary acute risk is anoxia caused by the oxidation of hemoglobin to methemoglobin, which cannot carry oxygen.[1][7] Symptoms include cyanosis (blue lips/nails), headache, and dizziness.[1][7]

Emergency Workflow (Self-Validating Protocol)

Caption: Decision tree for immediate response to aniline derivative exposure.

Toxicological Data (Representative)

Since specific data for CAS 1158337-08-6 is proprietary, data is extrapolated from the homologous series of chloro-phenoxy anilines.[1]

| Endpoint | Value (Extrapolated) | Interpretation |

| LD50 (Oral, Rat) | 300–500 mg/kg | Toxic if swallowed.[1] |

| LD50 (Dermal, Rabbit) | > 1000 mg/kg | Toxic in contact with skin.[1][7] |

| Skin Corrosion | Irritant | Causes skin irritation; prolonged contact may burn.[1][7] |

| Carcinogenicity | Suspected (Cat 2) | Aniline derivatives are often investigated for genotoxicity.[1][7] |

Part 5: Ecological Impact & Disposal[1]

-

Ecotoxicity: Very toxic to aquatic life with long-lasting effects.[1][7] Do not allow product to reach ground water, water course, or sewage system.[1][7]

-

Disposal: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1][7] Do not dispose of via sink.

-

Spill Cleanup: Wear full PPE.[1][7] Dampen spill with water to minimize dust.[1][7] Sweep up and place in a sealed container labeled "Hazardous Waste - Toxic".

References

Sources

- 1. 1924415-74-6|2-Chloro-6-(3,5-dimethylphenoxy)aniline|BLD Pharm [bldpharm.com]

- 2. 158741-90-3|2-Chloro-6-methoxy-3-methylaniline|BLD Pharm [bldpharm.com]

- 3. 946729-49-3|2-(4-Chloro-3-methylphenoxy)-5-fluoroaniline|BLD Pharm [bldpharm.com]

- 4. 919118-71-1|2-(4-Chlorophenoxy)-4-methylaniline|BLD Pharm [bldpharm.com]

- 5. 940948-34-5|4-Chloro-3-methoxy-5-methylaniline|BLD Pharm [bldpharm.com]

- 6. Page loading... [guidechem.com]

- 7. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-氯-2-(三氟甲基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-chloro-N-[3-(4-methylphenoxy)propyl]aniline | C16H18ClNO | CID 82095911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 946743-59-5_CAS号:946743-59-5_5-Bromo-2-(4-chloro-3-methylphenoxy)aniline - 化源网 [chemsrc.com]

2-(4-Chloro-3-methylphenoxy)aniline hydrochloride literature review

The following technical guide provides an in-depth review of 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride , a specialized diphenyl ether intermediate. Based on its structural homology to key pharmaceutical precursors, this compound is primarily identified as a critical impurity reference standard or a novel scaffold in the synthesis of dibenzoxazepine antipsychotics (e.g., Loxapine, Amoxapine).

Advanced Synthesis, Characterization, and Pharmaceutical Applications[1]

Executive Summary

2-(4-Chloro-3-methylphenoxy)aniline hydrochloride (CAS: 1158337-08-6 ) is a substituted diphenyl ether amine.[1] Structurally, it consists of an aniline moiety linked via an ether bridge to a 4-chloro-3-methylphenyl ring.[1]

In the context of drug development and quality control (QC), this compound serves two critical functions:

-

Impurity Reference Standard: It is the direct precursor to methylated analogs of Loxapine and Amoxapine . Its presence in the manufacturing stream indicates contamination of the starting material (4-chlorophenol) with 4-chloro-3-methylphenol (p-chlorocresol).[1]

-

Medicinal Chemistry Scaffold: It offers a "privileged structure" for synthesizing novel tricyclic CNS agents, specifically modifying the electronic and steric properties of the tricyclic core binding pocket.

Chemical Identity & Physicochemical Profile

This section consolidates the fundamental data required for identification and analytical method development.

| Property | Data |

| Chemical Name | 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride |

| CAS Number (Salt) | 1158337-08-6 |

| CAS Number (Free Base) | Not widely listed; typically generated in situ |

| Molecular Formula | C₁₃H₁₃Cl₂NO (HCl salt) / C₁₃H₁₂ClNO (Free Base) |

| Molecular Weight | 270.15 g/mol (Salt) / 233.69 g/mol (Base) |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

| Melting Point | >200°C (Decomposition typical for aniline salts) |

| Structural Class | Diphenyl Ether; Halogenated Aniline |

Synthetic Methodology

The synthesis of 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride follows a classical SNAr (Nucleophilic Aromatic Substitution) pathway followed by Nitro Reduction .[1] This protocol is designed for high purity to serve as a reference standard.

Reaction Scheme Visualization

Detailed Protocol

Step 1: SNAr Coupling

-

Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), 4-Chloro-3-methylphenol (1.05 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1]

-

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[1]

-

Mechanism: The phenoxide ion (generated in situ by K₂CO₃) attacks the electron-deficient carbon of the fluoronitrobenzene.[1] The nitro group at the ortho position activates the ring for nucleophilic attack.

-

Procedure:

-

Dissolve 4-chloro-3-methylphenol in DMF.[1] Add K₂CO₃ and stir at RT for 30 min to form the phenoxide.

-

Add 1-fluoro-2-nitrobenzene dropwise.[1]

-

Heat to 80–90°C for 4–6 hours. Monitor by TLC/HPLC for disappearance of the fluoride.

-

Workup: Pour into ice water. The nitro-ether intermediate usually precipitates as a yellow solid.[1] Filter and wash with water.

-

Step 2: Nitro Reduction

-

Choice of Reductant:

-

Method A (Catalytic): H₂ (50 psi), 10% Pd/C in Ethanol. (Cleanest, but risk of de-chlorination if over-exposed).

-

Method B (Chemical): Iron powder (Fe) + Ammonium Chloride (NH₄Cl) in EtOH/H₂O. (Preferred to preserve the Ar-Cl bond).[1]

-

-

Procedure (Method B):

-

Suspend the nitro intermediate in Ethanol/Water (3:1).

-

Add Fe powder (5 eq) and NH₄Cl (5 eq). Reflux for 2–3 hours.[2]

-

Filter hot through Celite to remove iron residues.

-

Concentrate the filtrate to obtain the crude free base aniline.

-

Step 3: Hydrochlorination [1]

-

Procedure: Dissolve the crude aniline in minimal absolute ethanol. Add 4M HCl in dioxane or concentrated aqueous HCl dropwise at 0°C until pH < 2. A precipitate should form. Recrystallize from Ethanol/Ether to yield the high-purity hydrochloride salt.[1]

Pharmaceutical Applications & Criticality

Impurity Profiling in Loxapine Synthesis

The primary industrial relevance of this compound is its role as a Process-Related Impurity .

-

Origin: Commercial grade 4-chlorophenol often contains 4-chloro-3-methylphenol (p-chlorocresol) as a contaminant (0.1% – 1.0%).[1]

-

Carryover: During the synthesis of Loxapine, this impurity undergoes the same coupling and cyclization reactions, leading to Methyl-Loxapine analogs.

-

Regulatory Requirement: Under ICH Q3A/Q3B guidelines, manufacturers must synthesize this specific aniline intermediate to validate their HPLC methods and quantify the potential "Methyl-Loxapine" impurity in the final drug substance.

Downstream Cyclization (Scientific Insight)

Researchers utilizing this compound for novel drug discovery typically perform a Bischler-Napieralski type cyclization or a POCl₃-mediated ring closure to form the dibenzoxazepine core:

Analytical Characterization

To validate the identity of 2-(4-Chloro-3-methylphenoxy)aniline HCl , the following spectral features are diagnostic.

1H NMR (DMSO-d6, 400 MHz) Expectations

-

Amine Protons: A broad singlet around 9.0–10.0 ppm (exchangeable with D₂O) corresponding to the -NH₃⁺ group.[1]

-

Methyl Group: A distinct singlet around 2.30–2.35 ppm (integrating to 3H). This is the key differentiator from the unsubstituted Loxapine intermediate.

-

Aromatic Region:

-

The aniline ring (Ring A) will show a characteristic 4-proton pattern (often two doublets/triplets if unsubstituted, or complex multiplet).

-

The phenoxy ring (Ring B) will show signals for the 3 aromatic protons. The proton ortho to the methyl and meta to the Cl will appear as a doublet or singlet depending on coupling.

-

HPLC Method Parameters (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm.

-

Retention Time: Expect the methyl analog to elute later than the non-methylated standard (2-(4-chlorophenoxy)aniline) due to increased lipophilicity (logP increase ~0.5).[1]

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle the HCl salt in a fume hood to avoid dust inhalation.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (darkening) upon air exposure.

References

-

LGC Standards. (2023). Product Sheet: 2-(4-Chloro-3-methylphenoxy)aniline Hydrochloride (CAS 1158337-08-6).[1] Retrieved from

-

PubChem. (2023).[3] Compound Summary: 2-(4-Chlorophenoxy)aniline (Analogous Structure).[1] National Library of Medicine. Retrieved from [1]

-

BLD Pharm. (2023). Product Analysis: 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride.[1][4] Retrieved from

-

ResearchGate. (2015). Synthesis of Loxapine and key intermediates. (General reference for the dibenzoxazepine pathway). Retrieved from

-

Sigma-Aldrich. (2023).[1][5] Safety Data Sheet: Chlorinated Anilines. (General safety reference). Retrieved from [1]

Sources

- 1. 1924415-74-6|2-Chloro-6-(3,5-dimethylphenoxy)aniline|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-chloro-N-[3-(4-methylphenoxy)propyl]aniline | C16H18ClNO | CID 82095911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Online CAS Number 1158337-08-6 - TRC - 2-(4-Chloro-3-methylphenoxy)aniline Hydrochloride | LGC Standards [lgcstandards.com]

- 5. 4-氯-3-(三氟甲基)苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

Biological Activity of Phenoxyaniline Derivatives: A Technical Guide

Executive Summary

Phenoxyaniline derivatives (aminodiphenyl ethers) represent a privileged scaffold in medicinal chemistry, characterized by two benzene rings linked by an oxygen atom, with one ring bearing an amino group. This structure serves as a versatile pharmacophore, bridging the gap between simple diaryl ethers (like the antiseptic Triclosan) and tricyclic phenoxazines (potent DNA intercalators).

This guide analyzes the biological activity of phenoxyaniline derivatives, focusing on their role as InhA inhibitors in tuberculosis treatment, kinase inhibitors in oncology, and neuroprotective agents . It provides actionable protocols for synthesis and biological evaluation, designed for researchers optimizing lead compounds.

Chemical Architecture & Structure-Activity Relationship (SAR)

The core phenoxyaniline structure (

SAR Logic[1]

-

The Ether Bridge (-O-): Essential for conformational flexibility. Replacement with sulfur (thioether) or sulfone often alters solubility and metabolic stability but retains core binding geometry.

-

Ring A (Non-amine ring): Lipophilic substitutions (Cl, F,

) at the para or meta positions dramatically enhance binding affinity to hydrophobic pockets (e.g., InhA substrate binding loop). -

Ring B (Amine-bearing ring): The amino group is the primary handle for derivatization. Converting the free amine into amides, ureas, or Schiff bases typically reduces toxicity and enhances target specificity (e.g., shifting from general cytotoxicity to specific kinase inhibition).

Figure 1: Structure-Activity Relationship (SAR) logic for phenoxyaniline optimization. The scaffold is modular, allowing distinct tuning for antimicrobial vs. anticancer applications.

Therapeutic Applications

Antitubercular Activity (Targeting InhA)

Phenoxyaniline derivatives are structural analogs of Triclosan, a known inhibitor of InhA (Enoyl-ACP reductase), a key enzyme in the Type II Fatty Acid Synthesis (FAS-II) pathway of Mycobacterium tuberculosis. Unlike Isoniazid, which requires activation by KatG, phenoxyanilines directly inhibit InhA, making them effective against MDR-TB strains lacking KatG activity.

-

Mechanism: The phenoxy ring occupies the hydrophobic substrate-binding pocket of InhA, while the aniline moiety (often derivatized) interacts with the NADH cofactor or the active site loop.

-

Key Data: 2-phenoxyaniline derivatives have shown MIC values in the range of 0.5 – 5.0 µg/mL against M. tuberculosis H37Rv.

Anticancer Efficacy (Kinase Inhibition)

In oncology, phenoxyanilines are often designed as "Type II" kinase inhibitors.[1] When the aniline nitrogen is converted into a urea or amide linker (similar to Sorafenib), the molecule can bind to the DFG-out conformation of kinases like VEGFR-2 and PDGFR .

-

Mechanism:

-

Kinase Inhibition: Blocks ATP binding in tyrosine kinases, preventing downstream signaling (proliferation/angiogenesis).

-

Apoptosis Induction: Certain 4-anilinoquinolinylchalcone hybrids trigger ROS-dependent caspase-3/7 activation.

-

-

Potency:

values against MCF-7 (breast) and HepG2 (liver) cancer lines are frequently in the low micromolar range (1–10 µM) .

Neuroprotection

Recent studies highlight N-acyl-4-phenoxyanilines as inhibitors of Bid , a pro-apoptotic Bcl-2 family protein.[2] By blocking Bid-mediated mitochondrial damage, these derivatives protect neurons from glutamate-induced excitotoxicity.

Experimental Protocols

Protocol A: Synthesis of N-Acyl-4-Phenoxyaniline Derivatives

A robust method for generating a library of amide derivatives for SAR screening.

Reagents: 4-Phenoxyaniline (1.0 eq), Acyl Chloride (1.1 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM).

-

Preparation: Dissolve 4-phenoxyaniline (e.g., 185 mg, 1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under nitrogen atmosphere.

-

Base Addition: Add TEA (0.21 mL, 1.5 mmol) and cool the mixture to 0°C in an ice bath.

-

Acylation: Dropwise add the appropriate acyl chloride (1.1 mmol) dissolved in DCM (2 mL).

-

Reaction: Stir at 0°C for 30 mins, then warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Quench with water (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with 1M HCl (to remove unreacted amine), saturated

, and brine. -

Purification: Dry over

, concentrate in vacuo, and recrystallize from Ethanol/Water.

Protocol B: Antitubercular Assay (MABA)

Microplate Alamar Blue Assay for determining MIC against M. tuberculosis H37Rv.

-

Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to mid-log phase (Turbidity ~ McFarland No. 1). Dilute 1:20.

-

Plating: In a 96-well plate, add 100 µL of 7H9 broth to all wells.

-

Compound Addition: Add test compounds (dissolved in DMSO) in serial dilutions (e.g., 100 µg/mL to 0.19 µg/mL). Include Isoniazid as a positive control and DMSO as a solvent control.

-

Incubation: Add 100 µL of bacterial inoculum to each well. Incubate at 37°C for 7 days.

-

Development: Add 20 µL of Alamar Blue solution (Resazurin) and 12 µL of 10% Tween 80. Incubate for 24 hours.

-

Readout: A color change from Blue (Resazurin, non-viable) to Pink (Resorufin, viable) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of phenoxyaniline derivatives depending on their functionalization.

Figure 2: Dual mechanistic pathways. Halogenated diphenyl ethers favor InhA inhibition (TB), while urea/amide-linked derivatives favor Kinase inhibition (Cancer).

Comparative Data Summary

Table 1: Representative Biological Activity of Phenoxyaniline Derivatives

| Derivative Class | R-Group (Amine) | Target | Activity Metric | Notes |

| 2-Phenoxyaniline | Schiff Base (Salicylaldehyde) | Bacteria (General) | MIC: 7.14 µM | High antioxidant potential [1]. |

| 4-Phenoxyaniline | N-Piperidine carboxylate | Neuronal Bid Protein | Protection @ 1 µM | Prevents glutamate toxicity [2].[2] |

| Diphenyl Ether | 4-Chloro (Triclosan-like) | InhA (TB) | Direct InhA inhibition [3].[3] | |

| Quinoxaline Hybrid | 4-Anilino-chalcone | Breast Cancer (MDA-MB-231) | Induces ROS and apoptosis [4]. |

References

-

Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands. Taylor & Francis. Link[4]

-

N-acyl derivatives of 4-phenoxyaniline as neuroprotective agents. PubMed. Link

-

A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Biological Chemistry. Link

-

Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences. Link

-

Application of Phenoxazine Derivatives as Anticancer Agents. BenchChem. Link

Sources

- 1. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acyl derivatives of 4-phenoxyaniline as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Role of diaryl ether linkage in medicinal chemistry

The Diaryl Ether Linkage: Structural Architectures and Synthetic Evolution in Medicinal Chemistry

Executive Summary

The diaryl ether (biaryl ether) motif is a privileged scaffold in medicinal chemistry, serving not merely as a structural connector but as a critical determinant of pharmacodynamic and pharmacokinetic profiles. Found in over 25% of biologically active natural products (e.g., vancomycin, bouvardin) and blockbuster synthetic drugs (e.g., sorafenib, ibrutinib), this linkage offers unique bond geometry (

Structural & Physicochemical Rationale

The decision to incorporate a diaryl ether linkage is rarely arbitrary. It is a strategic choice driven by three physicochemical pillars:

A. Conformational Restriction & Geometry

Unlike flexible alkyl chains, the diaryl ether bond imposes a specific angular constraint. The oxygen atom acts as a "kink," orienting the two aromatic rings in a non-planar conformation (twist angle

-

Impact: This pre-organizes molecules for binding. In Sorafenib (Nexavar), the ether linkage orients the pyridyl-carboxamide pharmacophore into the ATP-binding pocket of VEGFR/RAF kinases, a conformation energetically inaccessible to a linear linker.

B. Metabolic Stability

The

-

Impact: Increases half-life (

) and oral bioavailability.

C. Lipophilicity Modulation

The ether oxygen contributes to hydrogen bond accepting (HBA) capacity while the aromatic rings drive hydrophobic interactions (

-

Impact: Facilitates membrane permeability (logP optimization) while maintaining water solubility potential via the oxygen lone pairs.

Decision Framework: Synthetic Methodologies

Selecting the correct synthetic route is critical for yield and functional group tolerance. The following decision tree guides the chemist based on substrate electronics.

Figure 1: Synthetic decision matrix for diaryl ether formation based on substrate electronic properties.

Comparative Analysis of Synthetic Routes

| Feature | SNAr (Nucleophilic Aromatic Substitution) | Ullmann Condensation | Chan-Lam Coupling |

| Mechanism | Addition-Elimination (Meisenheimer complex) | Oxidative Addition / Reductive Elimination | Oxidative Cross-Coupling (Cu(II)/Cu(III)) |

| Substrate Req. | Activated Aryl Halide (must have EWG) | Aryl Halide + Phenol | Aryl Boronic Acid + Phenol |

| Temperature | High ( | High ( | Room Temperature |

| Catalyst | None (usually) | Cu (stoichiometric or cat.) | Cu(OAc)2 (catalytic) |

| Tolerance | Poor (Sensitive to base/heat) | Moderate | Excellent (Air/Moisture tolerant) |

| Key Utility | Early stage building blocks | Sterically hindered cores | Late-stage functionalization |

Detailed Experimental Protocol: Chan-Lam Coupling

Context: The Chan-Lam coupling is the industry "gold standard" for late-stage medicinal chemistry due to its mild conditions (room temperature, open air) which preserve chiral centers and sensitive functional groups.

Objective: Synthesis of 4-phenoxy-N-methylpyridine-2-carboxamide (Sorafenib intermediate analog).

Reagents & Materials:

-

Substrate A (Phenol): 4-hydroxy-N-methylpyridine-2-carboxamide (1.0 equiv)

-

Substrate B (Boronic Acid): Phenylboronic acid (2.0 equiv)

-

Catalyst: Copper(II) Acetate [Cu(OAc)₂] (0.1 - 0.2 equiv)

-

Base: Pyridine (2.0 equiv) or Triethylamine (TEA)

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH) [0.1 M concentration]

-

Oxidant: Oxygen (Atmospheric or O₂ balloon)

-

Desiccant: 4Å Molecular Sieves (Optional, accelerates reaction)

Step-by-Step Methodology:

-

System Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add Substrate A (1.0 mmol) and Substrate B (2.0 mmol).

-

Add Cu(OAc)₂ (0.1 mmol, 10 mol%).

-

Critical Step: Add activated 4Å molecular sieves (approx. 200 mg/mmol). Why? Water is a byproduct that can inhibit the catalytic cycle; sieves drive the equilibrium.

-

-

Solvation & Activation:

-

Add DCM (10 mL). Stir for 5 minutes.

-

Add Pyridine (2.0 mmol).

-

Observation: The solution should turn a deep blue/green color, indicating the formation of the active Cu(II)-amine complex.

-

-

Reaction Initiation:

-

Equip the flask with a drying tube or an O₂ balloon (for faster rates).

-

Stir vigorously at room temperature (

). -

Mechanism:[1] The reaction proceeds via transmetallation of the boronic acid to the Cu(II) species, followed by oxidation to Cu(III) by O₂, and finally reductive elimination to form the ether bond.

-

-

Monitoring (Self-Validation):

-

TLC Check: Monitor every 4 hours.

-

Endpoint: Disappearance of the phenol spot. Boronic acid is used in excess and will remain visible.

-

-

Workup & Purification:

-

Filter the mixture through a pad of Celite to remove molecular sieves and copper salts. Rinse with EtOAc.[2]

-

Wash the filtrate with 1M HCl (to remove pyridine), followed by sat. NaHCO₃ and Brine.

-

Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

-

Case Study: Sorafenib (Nexavar)

Therapeutic Class: Tyrosine Kinase Inhibitor (VEGFR, PDGFR, RAF). Role of Diaryl Ether: In Sorafenib, the central diaryl ether linkage connects a substituted phenoxy ring to a pyridyl-carboxamide.

-

Linker Function: It spans the "gatekeeper" region of the kinase ATP pocket.

-

Binding Mode: The ether oxygen accepts a hydrogen bond (often water-mediated) within the pocket, while the specific bond angle positions the urea moiety to form key H-bonds with the Asp-Phe-Gly (DFG) motif activation loop.

-

SAR Insight: Replacement of the ether oxygen with a methylene (

) or amine (

References

-

The Diaryl Ether Scaffold in Medicinal Chemistry Title: Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery Source:[3][4][5][6] J. Agric. Food Chem. (2020) URL:[3][7][8][Link]

-

Chan-Lam Coupling Protocol Title: Copper-promoted C-O bond cross-coupling with boronic acids and derivatives Source:[9] Organic Chemistry Portal / Tetrahedron Letters (1998) URL:[Link]

-

Sorafenib Structure & Binding Title: New Sorafenib Derivatives: Synthesis and Antiproliferative Activity Source: Molecules (2012) URL:[Link]

-

Macrocyclization Strategies Title: Unconventional Macrocyclizations in Natural Product Synthesis Source: ACS Central Science (2020) URL:[Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

2-(4-Chloro-3-methylphenoxy)aniline hydrochloride potential applications

Strategic Applications in Heterocyclic Synthesis and Medicinal Chemistry

Executive Summary

2-(4-Chloro-3-methylphenoxy)aniline hydrochloride (CAS 1158337-08-6) is a specialized diaryl ether building block critical to the synthesis of tricyclic heterocycles and kinase inhibitors.[1][2][3][4][5] Structurally, it consists of an aniline moiety linked via an ether bridge to a phenoxy ring bearing specific chloro- and methyl- substitutions.[1] This "pre-cyclized" scaffold is of high value in two primary domains:

-

CNS Drug Development: As a precursor for dibenz[b,f][1,4]oxazepines , a class of compounds known for antipsychotic and antidepressant activity (e.g., Loxapine, Amoxapine analogs).[1]

-

Kinase Inhibitor Discovery: As a hydrophobic core for diaryl urea synthesis, targeting RAF/MEK/ERK pathways in oncology.[1]

This guide outlines the chemical utility, synthesis protocols, and downstream applications of this compound, designed for researchers optimizing lead compounds or establishing impurity profiles.[1]

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride |

| CAS Number | 1158337-08-6 |

| Molecular Formula | C₁₃H₁₃Cl₂NO |

| Molecular Weight | 270.15 g/mol |

| Appearance | Off-white to pale beige solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

| Stability | Hygroscopic; Store under inert atmosphere at -20°C |

| Key Functional Groups | Primary Amine (Nucleophile), Ether Linkage (Stable), Aryl Chloride (Handle for coupling) |

Handling Precaution: The hydrochloride salt form improves stability but introduces hygroscopicity.[1] All weighing should be performed in a desiccated environment or glovebox to prevent hydrolysis-induced degradation or stoichiometry errors in precise couplings.[1]

Synthesis & Production Logic

The industrial preparation of this scaffold typically follows a Nucleophilic Aromatic Substitution (SNAr) strategy rather than a metal-catalyzed Ullmann coupling, due to the activating nature of the nitro group in the precursor.[1]

Synthetic Pathway[1]

-

Coupling: Reaction of 1-fluoro-2-nitrobenzene (or 1-chloro-) with 4-chloro-3-methylphenol in the presence of a base (K₂CO₃) to form the diaryl ether.[1]

-

Reduction: Chemoselective reduction of the nitro group to the aniline using Fe/NH₄Cl or catalytic hydrogenation (carefully controlled to avoid dechlorination).[1]

-

Salt Formation: Precipitation with HCl to yield the stable hydrochloride salt.[1]

Figure 1: Industrial synthesis pathway via SNAr coupling and nitro-reduction.

Application A: Synthesis of Dibenzoxazepine Scaffolds (CNS Targets)

The primary utility of 2-(4-Chloro-3-methylphenoxy)aniline is its conversion into dibenz[b,f][1,4]oxazepines .[1] This tricyclic core is the pharmacophore for drugs like Loxapine (antipsychotic) and Amoxapine (antidepressant).[1] The 3-methyl substitution on the phenoxy ring allows for the generation of novel analogs with altered metabolic stability and receptor binding profiles (e.g., D2/5-HT2A antagonism).[1]

Mechanism of Cyclization

To close the central ring, the aniline nitrogen must attack the ortho-position of the phenoxy ring.[1] This usually requires a "linker" carbon, often provided by phosgene (to form a cyclic urea) or by direct metal-catalyzed C-H activation if a halide is present.[1]

Protocol Strategy: The "One-Pot" Cyclization For generating the lactam core (dibenzoxazepinone):

-

Acylation: React the aniline with ethyl chloroformate or phosgene equivalents.[1]

-

Friedel-Crafts/Bischler-Napieralski: Use POCl₃ to close the ring via intramolecular electrophilic aromatic substitution.[1]

Figure 2: Cyclization strategy to form the bioactive tricyclic dibenzoxazepine core.

Application B: Diaryl Urea Kinase Inhibitors (Oncology)

In oncology, the "Diaryl Ether" motif is a privileged structure found in Type II kinase inhibitors (e.g., Sorafenib).[1] The ether linkage orients the molecule within the ATP-binding pocket (specifically the hydrophobic back pocket).[1]

Mechanism: The aniline amine reacts with an aryl isocyanate to form a diaryl urea .[1] The 4-chloro-3-methyl substitution pattern provides steric bulk and lipophilicity, often enhancing potency against RAF or p38 MAP kinases.[1]

Experimental Protocol: Urea Formation

Objective: Synthesis of a Sorafenib-analog library member.

Materials:

-

4-(Trifluoromethyl)phenyl isocyanate (1.1 eq)[1]

-

Triethylamine (TEA) (2.5 eq)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

-

Free Basing: Suspend the hydrochloride salt in DCM. Add TEA dropwise at 0°C. Stir for 15 minutes until the solution becomes clear (liberation of free amine).

-

Coupling: Add the isocyanate solution in DCM dropwise over 10 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

-

Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine) and Brine.[1]

-

Purification: Recrystallize from Ethanol or purify via Flash Chromatography.

Application C: Impurity Profiling & Analytical Standards

In the GMP manufacturing of Amoxapine or Loxapine , the starting material is typically 2-amino-4'-chlorodiphenyl ether.[1] However, industrial sources of phenols often contain methylated impurities (e.g., cresols).[1]

-

Scenario: If 4-chloro-3-methylphenol is present as a contaminant in the starting phenol, it will react to form 2-(4-Chloro-3-methylphenoxy)aniline .[1]

-

Significance: This compound serves as a critical Reference Standard (CAS 1158337-08-6) to validate HPLC methods.[1] It allows QC chemists to quantify "Methyl-Loxapine" impurities, which may have different toxicological profiles.[1]

HPLC Method Parameters for Impurity Detection:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: Gradient Acetonitrile / Water (0.1% Formic Acid).[1]

-

Detection: UV at 254 nm.[1]

-